molecular formula C13H17NS B14481231 (Azepan-1-yl)(phenyl)methanethione CAS No. 65486-34-2

(Azepan-1-yl)(phenyl)methanethione

Cat. No.: B14481231
CAS No.: 65486-34-2
M. Wt: 219.35 g/mol
InChI Key: LYZBBSIHARKSOB-UHFFFAOYSA-N
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Description

(Azepan-1-yl)(phenyl)methanethione is a chemical compound with a molecular formula of C13H17NS It is characterized by the presence of an azepane ring, a phenyl group, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azepan-1-yl)(phenyl)methanethione typically involves the reaction of azepane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(Azepan-1-yl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the azepane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Azepan-1-yl)(phenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Azepan-1-yl)(phenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-(4-nitrophenyl)methanethione: Similar structure but with a nitro group on the phenyl ring.

    Azepan-1-yl(phenyl)acetonitrile: Contains a nitrile group instead of a thione group.

Uniqueness

(Azepan-1-yl)(phenyl)methanethione is unique due to its specific combination of an azepane ring, phenyl group, and methanethione group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

65486-34-2

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

azepan-1-yl(phenyl)methanethione

InChI

InChI=1S/C13H17NS/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

LYZBBSIHARKSOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)C2=CC=CC=C2

Origin of Product

United States

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